tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate
Description
tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is a chiral azetidine derivative featuring a hydroxyacetyl substituent at the 2-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The (2S) stereochemistry and the hydroxyacetyl moiety make this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and peptide mimetics.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)8(13)6-12/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBZVYQBDFYFB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxyacetylation: The hydroxyacetyl group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyacetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the azetidine ring can provide structural rigidity and specificity in binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate
- Structure : Replaces the hydroxyl group with chlorine.
- Molecular Formula: C₁₀H₁₆ClNO₃ vs. C₁₀H₁₇NO₄ (hydroxyacetyl analog).
- Molecular Weight : 233.69 vs. ~231.25 (estimated for hydroxyacetyl).
- Reactivity : The chloroacetyl group is more electrophilic, making it reactive in nucleophilic substitutions (e.g., forming amides or esters). In contrast, the hydroxyacetyl group may participate in hydrogen bonding or oxidation reactions .
tert-Butyl(2S)-2-(aminomethyl)azetidine-1-carboxylate
- Structure: Substitutes hydroxyacetyl with aminomethyl.
- Molecular Formula : C₉H₁₈N₂O₂.
- Properties : The amine group introduces basicity (pKa ~9–10), enabling participation in acid-base reactions or as a site for further functionalization (e.g., acylation). This contrasts with the hydroxyacetyl derivative, which is less basic but more polar .
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
- Structure : Carboxylic acid at the 2-position instead of hydroxyacetyl.
- Molecular Formula: C₉H₁₅NO₄.
- Applications: Useful in peptide synthesis as a constrained amino acid analog. The carboxylic acid allows for direct coupling to amines, whereas the hydroxyacetyl group may require activation (e.g., as a mixed carbonate) .
Substituent Effects on Physical and Chemical Properties
| Compound Name | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate | 2-hydroxyacetyl | ~231.25 | Polar, hydrogen-bond donor, oxidation-prone |
| tert-Butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate | 2-chloroacetyl | 233.69 | Electrophilic, reactive in substitutions |
| tert-Butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate | hydroxymethyl, dimethyl | 215.29 | Sterically hindered, reduced ring strain |
| tert-Butyl 2-(4-methoxyphenyl)azetidine-1-carboxylate | 4-methoxyphenyl | Varies | Aromatic, π-π stacking capability |
Research Findings and Data Gaps
- Reactivity Studies : Hydroxyacetyl derivatives may undergo oxidation to form ketones or participate in nucleophilic additions, whereas chloroacetyl analogs are more stable under basic conditions .
- Gaps : Direct data on the biological activity, crystallography, or detailed kinetic studies of the hydroxyacetyl derivative are absent in the provided evidence.
Biological Activity
tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules.
- Molecular Formula : C10H17NO4
- Molar Mass : 201.25 g/mol
- Density : 1.05 g/mL
- Boiling Point : 270.3 °C (predicted)
- Flash Point : 117.3 °C
- pKa : 14.77 (predicted)
The biological activity of this compound is primarily attributed to its functional groups, particularly the hydroxyacetyl group, which can engage in hydrogen bonding and other interactions with biological macromolecules. The azetidine ring contributes to structural rigidity, enhancing binding specificity to molecular targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have therapeutic implications.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound. Results indicated a significant reduction in growth for Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Control | Penicillin | 20 |
Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound effectively inhibited the activity of certain kinases involved in cancer progression. The IC50 value was determined to be approximately 25 µM.
Comparison with Similar Compounds
When compared to similar compounds such as tert-butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate and tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, the azetidine derivative demonstrates unique properties due to its four-membered ring structure, which may lead to distinct biological interactions.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Azetidine | Antimicrobial, Anticancer |
| tert-butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate | Pyrrolidine | Anticancer |
| tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | Azetidine | Limited activity reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
